N-(2-cyanophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
説明
This compound features a triazolo[4,5-d]pyrimidine core, a piperazine linker, and a 2-cyanophenylcarboxamide substituent. The 2-cyanophenyl group may influence electronic properties and binding interactions, making this compound a candidate for therapeutic or diagnostic applications .
特性
IUPAC Name |
N-(2-cyanophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9O/c1-24-15-14(22-23-24)16(20-11-19-15)25-6-8-26(9-7-25)17(27)21-13-5-3-2-4-12(13)10-18/h2-5,11H,6-9H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQLSSQWKYAMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C#N)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This is particularly effective against rapidly dividing cells, such as cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range. This indicates that the compound is highly effective at inducing cell death in these cancer cells.
生化学分析
Biochemical Properties
Similar triazolopyrimidine derivatives have been shown to exhibit antiproliferative activity against several cancer cell lines. These compounds may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Related compounds have demonstrated the ability to inhibit the growth of cancer cells, possibly through the induction of apoptosis. These effects may be mediated by changes in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(2-cyanophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is not well-defined. Similar compounds have been shown to induce apoptosis in cancer cells, possibly through the mitochondrial pathway. This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
類似化合物との比較
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The triazolo[4,5-d]pyrimidine core distinguishes this compound from analogs with other fused heterocycles:
- Compound 28 () : Contains a benzo[b][1,4]oxazin-3(4H)-one core. This oxygen-rich heterocycle may reduce metabolic stability compared to nitrogen-dense triazolo-pyrimidine systems .
Piperazine-Linked Carboxamide Derivatives
- Compound 29a (): Incorporates a pyridin-3-ylacetamide substituent instead of 2-cyanophenyl. The pyridine ring enhances π-π stacking but may reduce hydrophobicity compared to the cyanophenyl group .
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Substitutes the triazolo-pyrimidine core with a benzoxazinone system.
Pharmacological Relevance
- Phosphodiesterase Inhibitors () : Compounds like 5-[2-ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one share a piperazine-sulfonyl group but target PDE enzymes via a pyrazolo-pyrimidine core. The triazolo-pyrimidine system in the target compound may offer distinct selectivity profiles .
Key Research Findings
Synthetic Accessibility : The target compound’s triazolo-pyrimidine core can be synthesized via heterocyclization of hydrazine derivatives, analogous to methods in . However, pyrazolo-pyrimidines () require milder conditions due to lower ring strain .
Electronic Properties: The electron-withdrawing cyano group in the target compound may enhance electrophilic reactivity compared to pyridine or benzoxazinone substituents .
Bioactivity Potential: Piperazine-carboxamide derivatives in show moderate kinase inhibition, suggesting the target compound may share similar mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
